Palbociclib-SMCC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. This compound is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
Aplicaciones Científicas De Investigación
Palbociclib in Cancer Therapy
Palbociclib, also known as PD-0332991, has been prominently featured in cancer research, particularly for its role in treating hormone receptor-positive breast cancer. It is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial in cell cycle regulation. The inhibition of these kinases leads to cell cycle arrest, primarily at the G1 phase, hindering cancer cell proliferation. For instance, Finn et al. (2015) demonstrated that palbociclib, in combination with letrozole, significantly improved progression-free survival in women with advanced estrogen receptor-positive and HER2-negative breast cancer compared to letrozole alone (Finn et al., 2015).
Preclinical Models and Mechanistic Insights
In addition to its application in breast cancer, palbociclib has shown potential in treating other forms of cancer, such as hepatocellular carcinoma (HCC). Bollard et al. (2016) explored its efficacy in multiple preclinical models of HCC, concluding that palbociclib, particularly in combination with sorafenib, significantly impeded tumor growth and enhanced survival rates (Bollard et al., 2016). Furthermore, Hu et al. (2015) delved into the mechanistic aspect of palbociclib, revealing that it induces reversible bone marrow suppression by causing cell cycle arrest, distinguishing it from the myelotoxicity caused by cytotoxic chemotherapeutic agents (Hu et al., 2015).
Real-World Clinical Outcomes
The real-world clinical efficacy of palbociclib was also investigated. Taylor‐Stokes et al. (2019) examined its use in patients with advanced/metastatic breast cancer in real-world settings, demonstrating favorable effectiveness in terms of progression-free and survival rates (Taylor‐Stokes et al., 2019).
Palbociclib in Oral Cancer
Interestingly, the potential of palbociclib extends beyond breast and liver cancers. Wang et al. (2020) investigated its activity against oral squamous cell carcinoma (OSCC), showing that it significantly inhibited the growth, migration, and invasive ability of OSCC cells while inducing DNA damage and inhibiting its repair (Wang et al., 2020).
Clinical Trials and Approvals
Palbociclib's journey from preclinical studies to clinical approval has been marked by several significant milestones. Dhillon (2015) summarized the key steps leading to its first approval for use in postmenopausal women with estrogen-positive, HER2-negative advanced breast cancer as initial endocrine-based therapy (Dhillon, 2015).
Propiedades
Fórmula molecular |
C36H42N8O5 |
---|---|
Peso molecular |
666.783 |
SMILES |
O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C |
Apariencia |
Solid powder |
Sinónimos |
PD0332991-SMCC; PD 0332991-SMCC; PD-0332991-SMCC; Palbociclib-SMCC; Palbociclib-SMCC linker; Palbociclib with a SMCC linker. Palbociclib conjugate.; 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.